molecular formula C14H10ClNO3 B12678043 2,5-Pyridinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- CAS No. 108664-28-4

2,5-Pyridinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro-

Cat. No.: B12678043
CAS No.: 108664-28-4
M. Wt: 275.68 g/mol
InChI Key: NGUGNQUIXGZKPR-UHFFFAOYSA-N
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Description

2,5-Pyridinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- is a complex organic compound that features a pyridinedione core with a 4-chlorobenzoyl group attached via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyridinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridinedione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethenyl Linkage: This step often involves a Wittig reaction or a Heck coupling reaction to introduce the ethenyl group.

    Attachment of the 4-Chlorobenzoyl Group: This can be done through Friedel-Crafts acylation or other acylation reactions using 4-chlorobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl linkage, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups or the ethenyl linkage, resulting in the formation of alcohols or alkanes.

    Substitution: The 4-chlorobenzoyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

2,5-Pyridinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2,5-Pyridinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The compound may modulate neurotransmitter levels or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Pyridinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- is unique due to its combination of a pyridinedione core with a 4-chlorobenzoyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

108664-28-4

Molecular Formula

C14H10ClNO3

Molecular Weight

275.68 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2H-pyridine-3,6-dione

InChI

InChI=1S/C14H10ClNO3/c1-9(16-8-12(17)6-7-13(16)18)14(19)10-2-4-11(15)5-3-10/h2-7H,1,8H2

InChI Key

NGUGNQUIXGZKPR-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)C1=CC=C(C=C1)Cl)N2CC(=O)C=CC2=O

Origin of Product

United States

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